N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is a fluorinated amide derivative featuring a tetrahydroquinoline scaffold substituted with a benzyl group at the 1-position and a 2-fluorobenzamide moiety at the 6-position. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to engage in hydrophobic and π-π stacking interactions. The 2-fluorobenzamide substituent introduces electronic and steric effects that may influence target binding, metabolic stability, and solubility .
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-20-9-5-4-8-19(20)23(28)25-18-11-12-21-17(14-18)10-13-22(27)26(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWTOINLADPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Fluorobenzamide Moiety: The final step involves the acylation of the quinoline derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is its potential antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens. For instance, derivatives of benzyl and tetrahydroquinoline have been evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, which are significant pathogens in agricultural settings .
Antitumor Properties
The benzyl moiety in this compound may facilitate interactions with DNA, potentially leading to antitumor effects. Studies on quinoxaline-based scaffolds suggest that similar compounds can intercalate double-stranded DNA, disrupting cellular processes and exhibiting cytotoxicity against cancer cells . This suggests a promising avenue for further research into the antitumor capabilities of this compound.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : This can be achieved through a Pfitzinger reaction involving an isatin derivative and an aromatic aldehyde.
- Benzylation : The quinoline core is then benzylated using benzyl bromide in the presence of a base.
- Amidation : Finally, the benzylated quinoline reacts with 2-fluorobenzoyl chloride to yield the desired compound.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related compounds have been extensively studied:
- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structural features exhibited significant antimicrobial activity against both bacterial and fungal pathogens affecting crops .
- Antitumor Activity : Research into quinoxaline derivatives has shown their ability to inhibit tumor growth through DNA intercalation mechanisms .
- Metabolic Regulation : Investigations into PPAR agonists indicate that small molecules can effectively modulate metabolic pathways relevant to diabetes management .
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Fluorine vs.
- Thiophene vs. Benzamide : Replacement of benzamide with thiophene-2-carboximidamide () introduces sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals contacts), which may enhance affinity for sulfur-rich enzymatic pockets .
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a tetrahydroquinoline core and a fluorobenzamide moiety. The molecular formula is , and its molecular weight is approximately 362.47 g/mol. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's pharmacokinetic properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN2O |
| Molecular Weight | 362.47 g/mol |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory activity against specific enzymes such as kinases by competing for adenosine triphosphate (ATP) binding sites. This competitive inhibition disrupts critical signaling pathways involved in cell proliferation and survival.
- DNA Interaction : The quinoline core allows intercalation with DNA, potentially inhibiting replication and transcription processes. This property may contribute to its anticancer effects by preventing cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling, leading to modulation of metabolic pathways .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound using various cancer cell lines:
- Cell Viability Assays : The MTT assay was employed to assess the viability of cancer cell lines treated with the compound. Results indicated significant cytotoxicity against multiple cancer types .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chloro-2-methylbenzenesulfonamide | Contains a sulfonamide moiety | Enhanced enzyme inhibition |
| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamide | Cyclohexane substitution | Altered pharmacokinetics |
These modifications can lead to variations in solubility, bioavailability, and overall therapeutic efficacy.
Case Studies
A notable case study involved the evaluation of the compound's effects on specific cancer cell lines (e.g., HT29 and DU145). The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined through statistical analysis of the MTT assay results .
Q & A
Q. What are the optimal synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide, and how can intermediates be characterized?
The synthesis typically involves coupling a 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine derivative with 2-fluorobenzoyl chloride. Key steps include:
- Amide bond formation : React the amine intermediate with 2-fluorobenzoyl chloride in dichloromethane using triethylamine as a base, followed by purification via column chromatography .
- Intermediate characterization : Use -NMR to confirm the presence of benzyl (δ 3.5–4.0 ppm) and fluorobenzamide (δ 7.2–8.1 ppm) groups. High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (e.g., [M+H]) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : Analyze , , and -NMR to confirm substituent positions and purity. For example, the 2-fluorobenzamide carbonyl carbon typically appears at ~167 ppm in -NMR .
- X-ray crystallography : If single crystals are obtained, use SHELXL for structure refinement to resolve stereochemical ambiguities .
- HPLC purity analysis : Employ a C18 column with UV detection (254 nm) to verify ≥95% purity .
Advanced Research Questions
Q. How can chiral separation of enantiomers (if applicable) be achieved for derivatives of this compound?
For analogs with chiral centers (e.g., benzyl-substituted tetrahydroquinolines):
- Chiral SFC (Supercritical Fluid Chromatography) : Use a Chiralpak AD-H column with isopropyl alcohol/CO (50:50) at 100 bar. Retention times (e.g., 2.42 min vs. 3.30 min) and optical rotation ([α]) distinguish enantiomers .
- Absolute configuration assignment : Combine X-ray data with independent synthesis of enantiopure intermediates (e.g., homoproline derivatives) .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines or in vivo models to rule out cell-type-specific effects.
- Metabolic stability testing : Use liver microsomes to assess whether inactive results stem from rapid metabolism .
- Structural analogs : Compare activity of derivatives (e.g., replacing the benzyl group with cyclopropylmethyl) to identify critical pharmacophores .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADMET prediction : Use tools like ACD/Labs Percepta to estimate logP (lipophilicity), solubility, and cytochrome P450 inhibition. For example, reducing logP by replacing the benzyl group with a polar substituent may improve aqueous solubility .
- Molecular docking : Map interactions with target proteins (e.g., kinases) to prioritize substitutions at the 2-fluorobenzamide or tetrahydroquinoline moieties .
Methodological Challenges
Q. What are the limitations in resolving crystal structures of this compound, and how can they be mitigated?
- Crystallization issues : The flexible tetrahydroquinoline ring may hinder crystal formation. Use vapor diffusion with mixed solvents (e.g., DMSO/water) and cryocooling (100 K) to stabilize crystals .
- Data refinement : Apply SHELXL’s TWIN/BASF commands to handle twinning or disorder in the benzyl group .
Q. How can researchers reconcile discrepancies in NMR spectra due to dynamic effects?
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to detect conformational exchange broadening (e.g., in the tetrahydroquinoline ring) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .
Biological Evaluation
Q. What in vitro assays are suitable for screening the anti-inflammatory or anticancer potential of this compound?
- NF-κB inhibition : Use luciferase reporter assays in HEK293T cells to measure suppression of TNF-α-induced signaling .
- Apoptosis assays : Perform flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., MCF-7) to quantify pro-apoptotic effects .
Q. How can SAR studies elucidate the role of the 2-fluorobenzamide moiety in target binding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
